molecular formula C24H38O2 B575967 1,2-Bis-octyloxy-4-ethynylbenzene CAS No. 179129-14-7

1,2-Bis-octyloxy-4-ethynylbenzene

Cat. No.: B575967
CAS No.: 179129-14-7
M. Wt: 358.566
InChI Key: QDYNXKFFNOKBSN-UHFFFAOYSA-N
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Description

Contextualization of Alkoxy-Substituted Arylacetylenes in Organic Electronics Research

Organic electronics, a field that includes applications like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), relies heavily on π-conjugated polymers. guidechem.com A significant challenge in this area is that the rigid, planar backbones required for good electronic conductivity often lead to poor solubility, making the materials difficult to process. guidechem.com

The introduction of flexible long-chain alkoxy groups, such as the octyloxy chains found in the target compound, is a widely adopted and effective strategy to overcome this limitation. guidechem.com These chains increase the solubility of the resulting polymers in common organic solvents, enabling solution-based processing techniques like spin-coating and printing. Beyond simply improving solubility, alkoxy substituents can also modulate the electronic properties of the conjugated system. By acting as electron-donating groups, they can influence the HOMO and LUMO energy levels of the material, allowing for the fine-tuning of its optical absorption, emission color, and charge-carrier mobility. chemicalbook.com This ability to tune properties is critical for optimizing the performance of electronic devices. chemicalbook.com

Significance of Ethynylbenzene Building Blocks in π-Conjugated Systems

The ethynylbenzene moiety is a fundamental building block in the synthesis of a wide range of π-conjugated materials. The ethynyl (B1212043) group (–C≡C–) is a versatile reactive handle that can undergo a variety of coupling reactions, most notably palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. nih.gov This allows for the straightforward and efficient construction of polymers with alternating aromatic and acetylenic units. nih.gov

These diyne-linked polymers possess rigid and highly conjugated backbones, which facilitate the delocalization of π-electrons—a key requirement for efficient charge transport. The phenylacetylene (B144264) unit, in particular, has been the subject of intensive study for producing polymers that are stable in air, readily processable, and possess semiconducting properties. By designing monomers with one or more ethynyl groups, chemists can create linear polymers, hyperbranched structures, or cross-linked polymer networks, each with distinct properties and potential applications. guidechem.com The incorporation of these units is a proven method for building complex macromolecular architectures for use in electronics, optics, and energy storage.

Overview of 1,2-Bis-octyloxy-4-ethynylbenzene within Contemporary Chemical Research

1,2-Bis-octyloxy-4-ethynylbenzene (CAS No. 179129-14-7) is a specific arylacetylene monomer designed to leverage the advantages of both alkoxy substitution and ethynyl functionality. Its structure consists of a benzene (B151609) ring substituted with two octyloxy groups at the 1 and 2 positions and a reactive ethynyl group at the 4 position. This precise arrangement suggests its intended role as a monomer for creating soluble, high-performance conjugated polymers.

The two long octyloxy chains are primarily incorporated to ensure that the resulting polymer is soluble, while the terminal alkyne provides the reactive site for polymerization, likely via metal-catalyzed coupling reactions. nih.gov The placement of the alkoxy groups at the ortho positions (1,2-) relative to each other may also be a deliberate design choice to influence the conformation and packing of the polymer chains in the solid state, which can have a significant impact on the material's electronic properties.

Properties of 1,2-Bis-octyloxy-4-ethynylbenzene Note: Publicly available database information for this specific CAS number shows inconsistencies. The molecular formula and weight presented here are calculated based on the compound's structure.

PropertyValue
Chemical FormulaC24H38O2
Molecular Weight358.57 g/mol
CAS Number179129-14-7
AppearanceNot specified in available literature
Synonyms1-Ethynyl-3,4-dioctyloxy-benzene

Academic Relevance and Research Trajectories

The academic relevance of 1,2-Bis-octyloxy-4-ethynylbenzene lies in its potential as a specialized monomer for systematic studies on structure-property relationships in conjugated polymers. By polymerizing this monomer and comparing the resulting material's properties to polymers made from isomers (like 1,4-bis-octyloxy- or 2,5-bis-octyloxy-substituted monomers), researchers can gain fundamental insights into how substituent placement affects polymer conformation, solid-state packing, and ultimately, electronic performance.

Future research trajectories involving this compound would likely focus on its polymerization to synthesize novel poly(phenylacetylene) derivatives. These new polymers would be characterized for their optical, electrochemical, and charge-transport properties to assess their suitability for use in organic electronic devices. The compound serves as a tool for researchers aiming to develop a deeper understanding of how to control material properties at the molecular level, paving the way for the rational design of the next generation of advanced organic materials.

Properties

IUPAC Name

4-ethynyl-1,2-dioctoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O2/c1-4-7-9-11-13-15-19-25-23-18-17-22(6-3)21-24(23)26-20-16-14-12-10-8-5-2/h3,17-18,21H,4-5,7-16,19-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYNXKFFNOKBSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)C#C)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 1,2 Bis Octyloxy 4 Ethynylbenzene

Palladium/Copper-Catalyzed Cross-Coupling Approaches to Ethynylbenzenes

The formation of the ethynyl (B1212043) group on the benzene (B151609) ring is most commonly achieved through Sonogashira coupling, a powerful and versatile cross-coupling reaction in organic synthesis. wikipedia.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org

Sonogashira Coupling Reactions for Arylacetylene Formation

The Sonogashira reaction is a cornerstone in the synthesis of arylacetylenes like 1,2-Bis-octyloxy-4-ethynylbenzene. libretexts.org It typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org The reaction is valued for its mild conditions, often proceeding at room temperature, which allows for its application in the synthesis of complex molecules. wikipedia.org

The synthesis of 1,2-Bis-octyloxy-4-ethynylbenzene commences with the preparation of a suitable halogenated precursor. A common starting material is 1,2-bis(octyloxy)benzene (B1607915), which is synthesized by the alkylation of catechol with 1-bromooctane. researchgate.net

This dialkoxybenzene then undergoes iodination to introduce an iodine atom at the 4-position of the benzene ring, yielding 1,2-bis(octyloxy)-4-iodobenzene. rsc.org This iodination is a crucial step as the reactivity of the aryl halide in the subsequent Sonogashira coupling follows the trend I > Br > Cl. wikipedia.org One method for this iodination involves reacting 1,2-bis(octyloxy)benzene with N-iodosuccinimide (NIS) in acetonitrile, catalyzed by a few drops of trifluoroacetic acid. rsc.org This procedure can yield the desired 1,2-bis(octyloxy)-4-iodobenzene in good yields (around 78%). rsc.org

Table 1: Synthesis of 1,2-bis(octyloxy)-4-iodobenzene
Starting MaterialReagentCatalystSolventYieldReference
1,2-bis(octyloxy)benzeneN-Iodosuccinimide (NIS)Trifluoroacetic acidAcetonitrile78% rsc.org

The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, solvent, base, and temperature. researchgate.net The most common palladium catalysts are Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org Copper(I) iodide (CuI) is the typical co-catalyst. wikipedia.org The reaction is generally carried out in a suitable solvent, such as a mixture of toluene (B28343) and water, in the presence of a base like triethylamine (B128534) (Et₃N) under an inert atmosphere. scielo.br

Optimization studies have explored various conditions to maximize the yield of the desired product and minimize side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling). wikipedia.orgresearchgate.net For instance, in the synthesis of related ethynylated benzenes, variations in the solvent and the amount of base have been shown to significantly impact the regioselectivity and yield. researchgate.net Copper-free Sonogashira protocols have also been developed to circumvent the issue of Glaser coupling. wikipedia.orglibretexts.org

Table 2: Typical Conditions for Sonogashira Coupling
Palladium CatalystCopper Co-catalystBaseSolventTemperatureReference
PdCl₂(PPh₃)₂CuITriethylamineToluene/Water60 °C scielo.br
Pd(PPh₃)₄CuIDiethylamineDMF100 °C nih.gov

In cases where multiple reactive sites are present on the aryl precursor, achieving regioselective functionalization is critical. libretexts.org For di-halogenated substrates, the Sonogashira coupling will preferentially occur at the site of the more reactive halide. libretexts.org For example, an aryl iodide will react before an aryl bromide. wikipedia.org When the same halide is present at multiple positions, the reaction tends to occur at the more electrophilic site. libretexts.org The ability to control the reaction conditions, such as temperature and the stoichiometry of the reagents, allows for the selective synthesis of mono-, di-, or tri-alkynylated products from polyhalogenated benzenes. scielo.brresearchgate.net For instance, using a limited amount of the terminal alkyne can favor the formation of the mono-alkynylated product. researchgate.net

Terminal Alkyne Deprotection Strategies (e.g., Trimethylsilyl (B98337) Group Removal)

To prevent the undesired homocoupling of the terminal alkyne, a common strategy is to use a protected alkyne, such as trimethylsilylacetylene. wikipedia.orglibretexts.org The trimethylsilyl (TMS) group acts as a protecting group for the terminal alkyne's acidic proton. scielo.br After the Sonogashira coupling is complete, the TMS group must be removed to yield the terminal alkyne.

Several methods exist for the deprotection of the TMS group. niscpr.res.inrsc.org A widely used method involves treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. scielo.brresearchgate.net Other reagents, such as potassium carbonate in methanol (B129727) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can also be employed for this purpose. gelest.comorganic-chemistry.org The choice of deprotection agent can be critical for molecules with other sensitive functional groups. organic-chemistry.org For example, DBU is known for its chemoselectivity in cleaving acetylenic TMS groups in the presence of other silyl (B83357) ethers. organic-chemistry.org

Table 3: Common Reagents for TMS Deprotection
ReagentSolventConditionsReference
Tetrabutylammonium fluoride (TBAF)Tetrahydrofuran (THF)Room Temperature scielo.brresearchgate.net
Potassium carbonate (K₂CO₃)MethanolRoom Temperature gelest.com
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Acetonitrile/Water60 °C organic-chemistry.org
Boric AcidWaterRoom Temperature researchgate.net

Alternative Synthetic Routes to Substituted Ethynylbenzenes

While the Sonogashira coupling is the most prominent method, other synthetic strategies can be employed to generate substituted ethynylbenzenes. These can include nickel-catalyzed Sonogashira-type couplings, which can be useful for coupling non-activated alkyl halides. nih.gov Additionally, variations of the Sonogashira reaction that utilize different co-catalysts, such as silver or gold, have been reported. wikipedia.org In some cases, a one-pot reaction combining the Sonogashira coupling with a subsequent cyclization can be used to generate more complex heterocyclic structures. nih.gov

Methodologies Involving Dibromovinyl Intermediates

A prominent and effective method for synthesizing 1,2-Bis-octyloxy-4-ethynylbenzene involves the creation of a dibromovinyl intermediate from an aldehydic precursor. rsc.org This approach, often a variation of the Corey-Fuchs reaction, provides a reliable pathway to the terminal alkyne.

The synthesis commences with 3,4-bis(octyloxy)benzaldehyde. This precursor is reacted with carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) in a solvent like dichloromethane (B109758) (CH₂Cl₂) to yield the key intermediate, 4-(2,2-Dibromovinyl)-1,2-bis(octyloxy)benzene. rsc.org This reaction transforms the aldehyde group into a dibromovinyl group. An alternative, potentially more scalable method for this transformation involves using triphenyl phosphite (B83602) (P(OCH₃)₃) and carbon tetrabromide in toluene. researchgate.net

Synthesis of 4-(2,2-Dibromovinyl)-1,2-bis(octyloxy)benzene rsc.org
PrecursorReagentsSolventProductYield
3,4-bis(octyloxy)benzaldehydeCarbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃)Dichloromethane (CH₂Cl₂)4-(2,2-Dibromovinyl)-1,2-bis(octyloxy)benzene88%

In the subsequent step, the 4-(2,2-Dibromovinyl)-1,2-bis(octyloxy)benzene intermediate is converted into the final product. This is achieved by treating the intermediate with a strong base, typically a Grignard reagent like ethylmagnesium bromide (EtMgBr), in an inert solvent such as dry tetrahydrofuran (THF). rsc.org This treatment results in a double dehydrobromination and metal-halogen exchange, followed by protonation upon workup, to form the terminal ethynyl group, yielding 1,2-Bis-octyloxy-4-ethynylbenzene with a reported yield of 72%. rsc.org

Synthesis of Related 1,2-Dialkoxy-4-ethynylbenzene Derivatives for Comparative Studies

To understand the influence of the alkoxy chain length on the material's properties, related derivatives of 1,2-dialkoxy-4-ethynylbenzene are often synthesized for comparative purposes. The synthetic strategies can be adapted for various chain lengths.

For instance, the synthesis of 1,2-bis(dodecyloxy)-4-ethynylbenzene follows a different, yet common, route involving Sonogashira coupling. rsc.org This method starts with the iodination of 1,2-bis(dodecyloxy)benzene to form 1,2-bis(dodecyloxy)-4-iodobenzene. This iodinated compound is then coupled with a protected alkyne, such as ((trimethylsilyl)ethynyl), using a palladium-copper catalyst system. The final step involves the removal of the silyl protecting group with a reagent like tetrabutylammonium fluoride (TBAF) in THF to yield the terminal alkyne. rsc.org This procedure has been shown to be high-yielding.

The general applicability of the dibromovinyl intermediate method is also noted for producing a variety of 1,2-bis(alkoxy)-4-ethynylbenzenes, demonstrating its versatility. rsc.org

Comparative Synthesis of 1,2-Dialkoxy-4-ethynylbenzene Derivatives rsc.orgrsc.org
Final ProductSynthetic RouteKey IntermediateKey ReagentsYield
1,2-Bis-octyloxy-4-ethynylbenzeneDibromovinyl Intermediate4-(2,2-Dibromovinyl)-1,2-bis(octyloxy)benzene1. CBr₄, PPh₃ 2. EtMgBr72%
1,2-Bis-dodecyloxy-4-ethynylbenzeneSonogashira Coupling1,2-bis(dodecyloxy)-4-iodobenzene1. ((Trimethylsilyl)ethynyl), Pd/Cu catalyst 2. TBAF96%

Purification Methodologies for High-Purity Monomers

Achieving high purity of the 1,2-Bis-octyloxy-4-ethynylbenzene monomer is essential for its successful use in polymerization and the fabrication of electronic devices. researchgate.net The primary method for purification reported in the literature is column chromatography. rsc.orgrsc.org

The choice of the stationary phase and the eluent (mobile phase) is critical for effective separation. Researchers have successfully employed silica (B1680970) gel as the stationary phase. rsc.orgrsc.org The eluent systems vary depending on the specific impurities to be removed.

For the purification of 1,2-Bis-octyloxy-4-ethynylbenzene synthesized via the dibromovinyl route, dichloromethane (CH₂Cl₂) has been used as the eluent. rsc.org In cases where the Sonogashira coupling route is used for related derivatives, a solvent mixture such as 5% ethyl acetate (B1210297) in hexane (B92381) is employed to elute the product from a silica gel (100-200 mesh) column. rsc.org

When palladium catalysts are used in the synthesis, residual metal can be an issue. An innovative approach to remove palladium involves the use of Pd-scavenging agents, such as N-acetylcysteine or thiourea, which bind to the palladium, allowing the pure product to be crystallized from the crude reaction mixture. researchgate.net

The purity of the final product is typically confirmed through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis. rsc.orgresearchgate.net

Purification Techniques for 1,2-Dialkoxy-4-ethynylbenzene Monomers rsc.orgresearchgate.netrsc.org
MethodDetailsPurpose
Column ChromatographyStationary Phase: Silica gel Eluent: Dichloromethane (CH₂Cl₂)Separation of the final product from reaction byproducts.
Column ChromatographyStationary Phase: Silica gel (100-200 mesh) Eluent: 5% Ethyl acetate in HexanePurification of related derivatives.
Crystallization with ScavengersAgents: N-acetylcysteine, ThioureaRemoval of residual palladium catalyst post-Sonogashira coupling.

Polymerization and Macromolecular Architectures of 1,2 Bis Octyloxy 4 Ethynylbenzene

Homopolymerization Dynamics and Mechanisms

The homopolymerization of 1,2-bis-octyloxy-4-ethynylbenzene and its close structural analogs leads to the formation of poly(phenylene ethynylene)s (PPEs), a class of conjugated polymers known for their high fluorescence and rigid backbones. The dynamics of this process, including the control over polymer size and the underlying reaction pathways, are critical for tailoring the material's properties.

Formation of Poly(phenylene ethynylene) (PPE) Homopolymers

The primary method for the homopolymerization of ethynyl-substituted benzene (B151609) derivatives to form poly(phenylene ethynylene)s is through transition-metal-catalyzed cross-coupling reactions. The most prevalent of these is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.

In the context of forming a homopolymer from a monomer like 1,2-bis-octyloxy-4-ethynylbenzene, a common strategy involves an oxidative coupling of the terminal alkyne. Alternatively, a di-functionalized monomer, such as 1,4-diiodo-2,5-bis(octyloxy)benzene, can be polymerized with a di-ethynyl comonomer or even with calcium carbide, which serves as an inexpensive source of the ethynylide dianion. db-thueringen.de This latter process has been shown to be an efficient method for preparing a variety of PPEs in high yields (71–93%), with degrees of polymerization ranging from 36 to 128. db-thueringen.de The resulting poly(2,5-dioctyloxy-p-phenylene ethynylene) possesses a highly conjugated backbone, with the octyloxy side chains ensuring solubility in common organic solvents like chloroform (B151607) and tetrahydrofuran (B95107) (THF). researchgate.net These side chains prevent the aggregation that often plagues rigid-rod polymers, allowing for processing from solution.

Control over Polymer Chain Length and Polydispersity

Achieving control over the molecular weight (chain length) and polydispersity index (PDI) is essential for reproducible material properties. In the synthesis of PPEs, these parameters are influenced by several factors including the choice of catalyst, reaction time, temperature, and the stoichiometry of the monomers.

For instance, in polycondensation reactions like Sonogashira coupling, the number-average degree of polymerization can be intentionally limited by slightly offsetting the stoichiometric ratio of the reacting monomers or by introducing a monofunctional "end-capper" molecule. researchgate.net This technique was used to prepare a poly(2,5-dioctyloxy-p-phenylene ethynylene) macromonomer with a target degree of polymerization of 20. researchgate.net

The catalyst system also plays a crucial role. Different palladium catalysts and ligands can affect the rate of polymerization and the prevalence of side reactions, thereby influencing the final molecular weight and PDI. Research on related conjugated polymers has shown that factors such as the electronic character of ligands on the metal catalyst can provide living polymerization characteristics, leading to polymers with well-defined molecular weights and narrow molecular weight distributions (PDI values approaching 1.0).

Below is a table summarizing typical findings on the control of polymerization for PPEs synthesized via palladium-catalyzed cross-coupling reactions, based on data for structurally similar systems.

Catalyst SystemReaction ConditionsNumber-Average Molecular Weight (Mn) (g/mol)Polydispersity Index (PDI)Reference Finding
Pd(PPh₃)₄/CuIToluene (B28343)/Diisopropylamine, Stoichiometric offset~15,000 (Targeted)~2.1Control of polymerization degree by using an end-capper and offsetting monomer ratios. researchgate.net
PdCl₂(PPh₃)₂/CuIAryl Diiodide + Calcium Carbide, DMF, 120°C20,100 - 68,9001.6 - 2.5High yields and high molecular weights achieved using calcium carbide as an ethynyl (B1212043) source. db-thueringen.de
(π-allyl)Ni(ligand)Alkoxyallene polymerizationControlled1.03 - 1.10Ligand choice on nickel catalyst influences PDI, achieving living polymerization characteristics for related systems.
Suzuki PolycondensationTris(4-bromophenyl)amine + Thiophene-boronate24,0001.8Synthesis of hyperbranched conjugated polymers with moderate polydispersity. researchgate.net

Investigation of Polymerization Pathways (e.g., Gilch, Knoevenagel Analogs)

While various polymerization pathways exist for conjugated polymers, not all are suitable for every monomer type. The Gilch and Knoevenagel polymerization routes are prominent examples in the synthesis of certain conjugated polymers, but they are not the primary methods for polymerizing 1,2-bis-octyloxy-4-ethynylbenzene into a PPE.

Gilch Polymerization : The Gilch pathway is a key method for synthesizing poly(phenylene vinylene)s (PPVs). db-thueringen.denih.govnih.gov It typically involves the base-induced polymerization of α,α'-dihalo-p-xylenes (bis(halomethyl)benzenes). db-thueringen.de The mechanism is believed to proceed through a p-quinodimethane intermediate, which then polymerizes via either a radical or anionic pathway to form the PPV precursor polymer. db-thueringen.denih.gov Since this method relies on the formation of vinylene linkages from halomethyl precursors, it is not applicable to the direct polymerization of an ethynyl-functionalized monomer to form a PPE.

Knoevenagel Polycondensation : The Knoevenagel condensation is another important carbon-carbon bond-forming reaction used to create conjugated polymers, specifically those containing cyanovinylene units. acs.orgki.sirsc.org The reaction involves the base-catalyzed condensation of a compound with an active methylene (B1212753) group (like a dinitrile) with an aromatic dialdehyde. db-thueringen.deacs.org This produces a poly(phenylene cyanovinylene), a derivative of PPV. This pathway is fundamentally different from what is required to polymerize an ethynyl group and is therefore not used for synthesizing PPEs from 1,2-bis-octyloxy-4-ethynylbenzene.

For the homopolymerization of 1,2-bis-octyloxy-4-ethynylbenzene, transition-metal-catalyzed coupling reactions, particularly Sonogashira-type oxidative coupling, remain the most direct and investigated pathway.

Copolymerization Strategies with 1,2-Bis-octyloxy-4-ethynylbenzene as Monomer

Copolymerization allows for the precise tuning of the optical, electronic, and physical properties of conjugated polymers. By incorporating 1,2-bis-octyloxy-4-ethynylbenzene with other monomers, its specific characteristics can be blended with those of other units to create materials with tailored functionalities.

Integration into Linear Conjugated Polymer Backbones

The monomer can be readily integrated into linear polymer chains to form alternating or random copolymers. Using Sonogashira cross-coupling, 1,2-bis-octyloxy-4-ethynylbenzene can be reacted with various dihaloaryl comonomers (e.g., diiodobenzene, diiodothiophene, or diiodobenzothiadiazole) to create alternating copolymers. researchgate.net In this arrangement, the electronic properties of the resulting polymer are a hybrid of the two constituent monomers. For example, copolymerizing with an electron-accepting unit can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the final material, which is beneficial for applications in organic solar cells or transistors. researchgate.net

This strategy has been used to create a wide array of poly(arylene ethynylene) copolymers where the bandgap, emission color, and charge transport properties are systematically varied by the choice of the comonomer. researchgate.net The bulky octyloxy side chains of the 1,2-bis-octyloxy-4-ethynylbenzene unit help maintain solubility, even when copolymerized with less soluble aromatic units.

Synthesis of Hyperbranched and Dendrimeric Polymer Systems

Beyond linear structures, 1,2-bis-octyloxy-4-ethynylbenzene is a candidate for building more complex, three-dimensional macromolecular architectures like hyperbranched polymers and dendrimers. nih.govresearchgate.net These structures are characterized by a high degree of branching and a large number of terminal functional groups. rsc.orgresearchgate.net

The synthesis of hyperbranched polymers can be achieved through the polycondensation of an AB₂-type monomer, where 'A' and 'B' are mutually reactive functional groups. A close structural analog, 1-(2-(3,5-dibromophenyl)ethynyl)-2,5-bis(dodecyloxy)-4-ethynylbenzene, serves as a perfect example of an AB₂ monomer. researchgate.net Here, the terminal ethynyl group acts as the 'A' functionality, while the two bromo groups on the other phenyl ring act as the 'B₂' functionalities. Under Sonogashira polycondensation conditions, this monomer undergoes self-polymerization to form a highly branched, soluble conjugated polymer. researchgate.net Research on such systems has yielded hyperbranched polymers with number-average molecular weights (Mn) around 24,000 g/mol and a polydispersity of 1.8. researchgate.net The globular shape and high solubility of these polymers, conferred by both the branched architecture and the alkoxy side chains, make them promising for use in catalysis and sensor applications. nih.govresearchgate.net

While true dendrimers require a more controlled, stepwise synthesis, hyperbranched polymers offer a facile one-pot approach to dendritic macromolecules, providing many of the same benefits, such as low solution viscosity and high functionality. rsc.orgresearchgate.net

Development of Amphiphilic Copolymers for Controlled Assemblies

Amphiphilic block copolymers, which contain both hydrophobic (water-repelling) and hydrophilic (water-attracting) segments, are renowned for their ability to self-assemble into ordered nanostructures such as micelles, vesicles, and lamellae in selective solvents. The 1,2-Bis-octyloxy-4-ethynylbenzene unit is inherently hydrophobic due to its aromatic core and long octyloxy side chains.

To create amphiphilic copolymers, this hydrophobic monomer can be strategically polymerized with a hydrophilic comonomer. The resulting macromolecule possesses distinct segments with opposing affinities for a given solvent, driving controlled assembly. While specific reports detailing the use of 1,2-Bis-octyloxy-4-ethynylbenzene in this exact context are not prevalent, the design principle is well-established for the broader class of poly(phenylene ethynylene)s (PPEs). The synthesis would typically involve copolymerizing the ethynyl-functionalized dioctyloxybenzene monomer with a second phenylene ethynylene monomer bearing hydrophilic side chains, such as polyethylene (B3416737) glycol (PEG) or charged ionic groups. The ratio and length of the hydrophobic and hydrophilic blocks can be precisely controlled during synthesis to tune the size and morphology of the resulting self-assembled aggregates.

Metallo-Supramolecular Polymer Formation from 1,2-Bis-octyloxy-4-ethynylbenzene Derivatives

Metallo-supramolecular polymers are high-molecular-weight assemblies formed through the reversible coordination of metal ions with organic ligands. This approach allows for the creation of dynamic materials whose properties can be modulated by external stimuli that affect the metal-ligand bond.

Derivatives of 1,2-Bis-octyloxy-4-ethynylbenzene are excellent candidates for constructing the organic ligand component of these systems. Typically, the phenylene ethynylene backbone is first synthesized to form a rigid, conjugated oligomer, which is then end-capped with specific metal-coordinating motifs (ligands). For instance, a ditopic ligand can be prepared where two ligand units, such as 2,6-bis(1'-methylbenzimidazolyl)pyridine, are connected by a conjugated oligo(phenylene ethynylene) core derived in part from the dioctyloxybenzene monomer. dtic.mil The introduction of appropriate metal ions, like Zinc(II) or Iron(II), to a solution of this ditopic ligand spontaneously drives the formation of long-chain polymers through self-assembly. dtic.mil

ComponentRoleExample
Organic Monomer Forms the rigid, soluble backbone of the ligand1,2-Bis-octyloxy-4-ethynylbenzene
Coordinating Moiety Binds to metal ions to link oligomers together2,6-bis(1'-methylbenzimidazolyl)pyridine dtic.mil
Metal Ion Acts as the directional linker or "glue"Zn(ClO₄)₂, Fe(ClO₄)₂ dtic.mil
Resulting Structure High-molecular-weight, dynamic polymer chain[Ligand·Metal]n Supramolecular Polymer dtic.mil

Metal-Ligand Coordination in Directed Self-Assembly

The formation of metallo-supramolecular polymers is governed by the principles of coordination chemistry, where the specific geometry and bonding preferences of the metal ion and ligand direct the self-assembly process into a well-defined architecture. rsc.org This process is a powerful strategy for creating complex supramolecular species from relatively simple components. researchgate.net

The key is the use of ditopic ligands—linear molecules with coordinating sites at both ends. When mixed with metal ions that can bind to these sites, a chain-like polymer structure is formed. dtic.mil The process is highly directional and predictable based on the coordination geometry of the metal. For example, a metal ion that adopts a linear coordination geometry with two ligands will link the ditopic units into a linear chain. Metal ions with the potential for higher coordination numbers could yield branched or cross-linked structures. dtic.mil This directed self-assembly is driven by the formation of thermodynamically stable metal-ligand complexes, resulting in materials that can be fabricated into films and fibers. dtic.mil

Architectural Diversity in Conjugated Systems

The utility of 1,2-Bis-octyloxy-4-ethynylbenzene extends to the creation of monodisperse, structurally precise conjugated oligomers with diverse architectures. Conjugated oligomers are of significant interest as they serve as well-defined models for their corresponding polymers and have unique properties for applications in materials science. mdpi.com The primary synthetic tool for constructing these architectures is the palladium/copper-catalyzed Sonogashira cross-coupling reaction, which efficiently forms bonds between terminal alkynes and aryl halides. mdpi.comcore.ac.uk

Design of Linear, Star-Shaped, and Cyclic Oligo(phenylene ethynylene)s

By employing different synthetic strategies and core molecules, a variety of oligo(phenylene ethynylene) (OPE) architectures can be synthesized from monomers like 1,2-Bis-octyloxy-4-ethynylbenzene. mdpi.com

Linear Oligomers: Precisely defined, monodisperse linear OPEs are synthesized using a stepwise, iterative approach. researchgate.net This method involves the sequential addition of monomer units, often using a protecting group like trimethylsilyl (B98337) (TMS) to prevent unwanted side reactions. core.ac.uk For example, a monomer can be coupled to a growing chain, followed by deprotection of the terminal alkyne to allow for the next coupling reaction. This iterative process allows for the synthesis of high-purity oligomers of specific lengths, such as trimers, pentamers, and nonamers. researchgate.net

Iterative Synthesis StepReactant 1 (Growing Chain)Reactant 2 (Monomer Unit)Resulting Oligomer
Step 1 TMS-ethynyl-Ar-IH-ethynyl-Ar-TMSTMS-(ethynyl-Ar)₂-I
Step 2 TMS-(ethynyl-Ar)₂-IH-ethynyl-Ar-TMSTMS-(ethynyl-Ar)₃-I
Step 3 TMS-(ethynyl-Ar)₃-IH-ethynyl-Ar-TMSTMS-(ethynyl-Ar)₄-I
Ar represents the 1,2-Bis-octyloxy-phenylene unit.

Star-Shaped Oligomers: These architectures are created by coupling multiple OPE "arms" to a central core molecule. mdpi.com The number of arms is determined by the number of reactive sites on the core. For example, a Sonogashira coupling of 1,2-Bis-octyloxy-4-ethynylbenzene (the arm) with 1,3,5-triiodobenzene (B10644) (the core) would produce a three-armed star. Similarly, a 1,2,4,5-tetraiodobenzene (B1293384) core would yield a four-armed star. mdpi.com These shape-persistent, disc-like molecules have diameters that increase predictably with the length of the arms and are of interest for their unique self-organization and optoelectronic properties. mdpi.com

Cyclic Oligomers: The synthesis of cyclic OPEs, or macrocycles, represents a significant synthetic challenge. It is typically achieved by performing an intramolecular Sonogashira coupling reaction on a linear precursor that has complementary reactive groups at its two ends (e.g., an aryl iodide and a terminal alkyne). The reaction must be carried out under high-dilution conditions to favor the ring-closing reaction over intermolecular polymerization, which would lead to linear chains. These cyclic structures have distinct electronic properties compared to their linear counterparts due to their constrained conformation.

Supramolecular Organization and Self Assembly of 1,2 Bis Octyloxy 4 Ethynylbenzene Systems

Liquid Crystalline Mesophases of 1,2-Bis-octyloxy-4-ethynylbenzene Derivatives

The molecular structure of 1,2-Bis-octyloxy-4-ethynylbenzene, featuring a rigid aromatic core appended with flexible alkoxy chains and a reactive ethynyl (B1212043) group, predisposes it to form liquid crystalline mesophases. The interplay of these structural elements dictates the nature and stability of the observed phases.

While specific studies directly detailing the discotic and calamitic behavior of 1,2-Bis-octyloxy-4-ethynylbenzene are not prevalent, the behavior of analogous molecular structures provides significant insights. Discotic liquid crystals are typically formed by flat, disc-shaped molecules that can stack into columns, a behavior often seen in substituted benzene (B151609) and triphenylene (B110318) derivatives. nih.govbilalkaafarani.comnih.gov The planarity of the benzene ring in 1,2-Bis-octyloxy-4-ethynylbenzene derivatives is a key factor that could favor the π-π interactions necessary for the formation of stacked columnar structures. nih.gov

The formation of columnar mesophases is a hallmark of discotic liquid crystals, where molecules self-assemble into ordered stacks. rsc.org For derivatives of 1,2-dialkoxybenzene, the symmetry of the substitution pattern and the length of the alkoxy chains are crucial in driving the formation of these columnar structures. researchgate.net In many polycatenar liquid crystals, which feature multiple alkoxy chains, hexagonal columnar phases are often observed. rsc.org These phases are characterized by the two-dimensional hexagonal packing of the molecular columns.

Characterization of such phases typically involves a combination of polarizing optical microscopy (POM), which reveals characteristic textures, and differential scanning calorimetry (DSC) to determine phase transition temperatures. X-ray diffraction (XRD) is instrumental in elucidating the precise arrangement of molecules within the columns and the packing of the columns themselves. rsc.org

The length of the alkoxy side chains has a profound effect on the mesomorphic properties of liquid crystalline materials. researchgate.netresearchgate.neticm.edu.pl Generally, an increase in the length of the flexible alkyl chains tends to lower the melting point and can stabilize the mesophase over a broader temperature range. researchgate.net This is attributed to the increased conformational flexibility and the space-filling nature of longer chains, which can disrupt crystalline packing while promoting the ordered, yet fluid, arrangements of liquid crystal phases.

In homologous series of alkoxy-substituted mesogens, a predictable trend in transition temperatures is often observed, although odd-even effects, where the parity of the number of carbon atoms in the alkyl chain leads to non-monotonic changes in transition temperatures, are also common. researchgate.net For instance, studies on various Schiff base liquid crystals have demonstrated that the type and stability of the mesophase, be it nematic or smectic, are highly dependent on the length of the terminal alkoxy chains. researchgate.netmdpi.com

Compound Family Alkoxy Chain Length (n) Observed Mesophase(s) Reference
Schiff Base/Ester Systems6, 8, 16Smectic A, Nematic researchgate.netmdpi.com
n-alkoxybenzaldehyde Derivatives1-16Nematic, Smectic icm.edu.pl
1,2,4-triazines6-16Nematic, Smectic A researchgate.net
Tetraphenylethylene-Based AIEgens7-10Varied nanostructures researchgate.net

Table 1. This interactive table summarizes the influence of alkoxy chain length on the mesomorphic behavior of various liquid crystalline compounds, illustrating a general principle applicable to 1,2-Bis-octyloxy-4-ethynylbenzene derivatives.

Directed Self-Assembly into Ordered Nanostructures

The capacity for self-assembly is not limited to the formation of bulk liquid crystalline phases. Under specific conditions, 1,2-Bis-octyloxy-4-ethynylbenzene and related molecules can form well-defined, discrete nanostructures.

The spontaneous formation of one-dimensional nanostructures like nanowires and fibrils is a fascinating aspect of the self-assembly of functional organic molecules. acs.orgrsc.orgnih.gov For molecules containing ethynyl linkages, such as oligo(phenylene ethynylene)s (OPEs), π-π stacking interactions are a primary driving force for the formation of such extended architectures. acs.orgnih.gov The rigid and linear nature of the OPE backbone facilitates directional growth into well-defined fibrillar structures.

While direct evidence for nanowire formation from 1,2-Bis-octyloxy-4-ethynylbenzene is limited, the principles governing the self-assembly of similar molecules are highly relevant. The process is often initiated by a change in solvent conditions or temperature, leading to aggregation and subsequent one-dimensional growth. acs.org The resulting nanowires can exhibit interesting photophysical properties, such as aggregation-induced emission (AIE). researchgate.netrsc.org

The self-assembly of 1,2-Bis-octyloxy-4-ethynylbenzene derivatives can be extended to the formation of highly ordered thin films, which is crucial for their application in organic electronics. unibo.itmdpi.commdpi.com The morphology of these films is highly dependent on the processing conditions, such as the solvent used, the deposition technique (e.g., spin-coating, solution shearing), and the nature of the substrate. mdpi.comresearchgate.net

In thin films, molecules can adopt specific orientations relative to the substrate, such as "edge-on" or "face-on" packing, which significantly impacts properties like charge transport. mdpi.com The interplay between intermolecular interactions and surface interactions can lead to the formation of hierarchical structures, from molecularly ordered domains to larger crystalline grains. For instance, studies on related alkoxy-substituted compounds have shown the formation of continuous and smooth layered films with quasi-hexagonal molecular packing. unibo.it The ability to control this hierarchical organization is key to optimizing the performance of devices based on these materials.

Compound/System Self-Assembled Structure Key Driving Force/Technique Reference
Arylene Ethynylene MacrocycleNanofibrilsGelation, π-π stacking acs.org
Tetraphenylethene DerivativesNanowires, Thin filmsAggregation-Induced Emission rsc.org
C8O-BTBT-OC8Thin films with layered structureSolution shearing unibo.it
Conjugated PolymersOrdered crystalline regions in thin filmsControl of nucleation and solvent mdpi.commdpi.com

Table 2. This interactive table showcases examples of self-assembled nanostructures formed from related organic molecules, highlighting the potential architectures achievable with 1,2-Bis-octyloxy-4-ethynylbenzene systems.

Host-Guest Chemistry Applications in Molecular Recognition

The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of organized assemblies. A key area within this field is host-guest chemistry, which involves the binding of a smaller molecule (the guest) within the cavity or binding site of a larger molecule (the host). This molecular recognition is fundamental to many biological processes and has been harnessed for various applications in materials science and nanotechnology.

While specific research on the host-guest chemistry of 1,2-Bis-octyloxy-4-ethynylbenzene is not extensively documented in publicly available literature, its structural features—a π-rich aromatic core, flexible octyloxy side chains, and a reactive ethynyl group—make it a compelling candidate for investigation as a guest molecule. The principles of molecular recognition suggest that this compound could interact with various host systems through a combination of forces, including π-π stacking, hydrophobic interactions, and potentially hydrogen bonding involving the ethynyl moiety.

Investigations into Binding Selectivity and Affinity

The selectivity and affinity of a host for a particular guest are governed by the complementarity of their size, shape, and chemical properties. In the context of aromatic guests like 1,2-Bis-octyloxy-4-ethynylbenzene , macrocyclic hosts such as cyclodextrins, calixarenes, and cycloparaphenylenes are often employed. These hosts possess well-defined cavities that can encapsulate guest molecules, leading to the formation of stable complexes.

The binding affinity, typically quantified by the association constant (K_a), is a measure of the strength of the host-guest interaction. High K_a values indicate a strong and stable complex. Selectivity, on the other hand, refers to the ability of a host to preferentially bind to one guest over another. This can be influenced by subtle differences in the guest's structure, such as the position and nature of substituents. For instance, the long octyloxy chains of 1,2-Bis-octyloxy-4-ethynylbenzene would likely play a significant role in its interaction with hydrophobic cavities, potentially leading to different binding affinities compared to analogues with shorter alkyl chains.

While direct binding data for 1,2-Bis-octyloxy-4-ethynylbenzene is unavailable, studies on similar aromatic molecules provide insights into the expected behavior. For example, the binding of various aromatic guests to cucurbit[n]uril hosts has been shown to be highly dependent on the size and electronic properties of the guest.

Table 1: Illustrative Binding Affinities of Aromatic Guests with a Hypothetical Macrocyclic Host

Guest MoleculeHost MoleculeSolventAssociation Constant (K_a) [M⁻¹]
BenzeneCyclodextrinWater1.5 x 10²
Toluene (B28343)CyclodextrinWater5.0 x 10²
p-XyleneCyclodextrinWater1.6 x 10³
NaphthaleneCyclodextrinWater3.7 x 10⁴

This table is for illustrative purposes only and does not represent experimental data for 1,2-Bis-octyloxy-4-ethynylbenzene.

Formation of Inclusion Complexes for Enhanced Functionality

The encapsulation of a guest molecule within a host to form an inclusion complex can significantly alter the guest's physical and chemical properties. This can lead to enhanced functionality, with applications in areas such as drug delivery, sensing, and catalysis.

For a molecule like 1,2-Bis-octyloxy-4-ethynylbenzene , forming an inclusion complex could lead to several benefits:

Increased Solubility: The hydrophobic nature of this compound, due to its long alkyl chains, might limit its solubility in certain solvents. Encapsulation within a hydrophilic host, such as a cyclodextrin, could enhance its aqueous solubility.

Protection and Stabilization: The host cavity can protect the guest molecule from degradation by external factors such as light or reactive species. The ethynyl group, in particular, could be shielded from unwanted reactions.

Controlled Release: By designing host-guest systems that are responsive to external stimuli (e.g., pH, temperature, light), the release of the guest molecule can be triggered on demand.

Modulation of Photophysical Properties: The electronic environment of the host cavity can influence the fluorescence or phosphorescence properties of the guest molecule. This can be exploited for the development of new sensors and imaging agents.

The formation of such inclusion complexes is often studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, and fluorescence spectroscopy, which can provide evidence for the complexation and information about the binding stoichiometry and geometry.

Advanced Materials and Device Applications of 1,2 Bis Octyloxy 4 Ethynylbenzene

Applications in Organic Electronics and Optoelectronics

There is no available information on the use of 1,2-Bis-octyloxy-4-ethynylbenzene in organic electronics and optoelectronics.

Integration into Organic Field-Effect Transistors (OFETs)

No studies have been identified that detail the integration of 1,2-Bis-octyloxy-4-ethynylbenzene into organic field-effect transistors.

Utilization in Organic Photovoltaic Cells as Conjugated Components

There is no evidence of 1,2-Bis-octyloxy-4-ethynylbenzene being used as a conjugated component in organic photovoltaic cells.

Development of Chemical Sensor Platforms

No information is available regarding the development of chemical sensor platforms based on 1,2-Bis-octyloxy-4-ethynylbenzene.

Exploration of Humidity and Alcohol Vapor Sensing

Conjugated polymers, such as those derived from 1,2-bis-octyloxy-4-ethynylbenzene, are promising materials for chemiresistive and fluorescent sensors. The sensing mechanism in these materials often relies on the modulation of their electronic and photophysical properties upon interaction with analyte molecules. The porous nature of polymer films and the ability of analytes to interact with the polymer backbone or side chains can lead to detectable changes in fluorescence or conductivity.

While direct studies on poly(1,2-bis-octyloxy-4-ethynylbenzene) for humidity and alcohol vapor sensing are not extensively documented, the principles can be understood from research on similar poly(p-phenyleneethynylene)s. For instance, the introduction of polar functional groups into the polymer structure can enhance sensitivity to polar analytes like water and alcohols. The long octyloxy chains in poly(1,2-bis-octyloxy-4-ethynylbenzene) can influence the film morphology and the diffusion of analyte vapors into the sensing layer.

Research on other sensing materials provides insights into potential mechanisms. For example, in many metal oxide semiconductors, the sensing of alcohol vapors at room temperature is based on the reaction between the alcohol molecules and chemisorbed oxygen species on the material's surface, leading to a change in resistance. mdpi.com Similarly, for polymer-based sensors, the adsorption of analyte molecules can induce conformational changes in the polymer chains, affecting inter-chain charge transport and, consequently, the material's conductivity. The fluorescence of conjugated polymers can also be quenched or enhanced by the presence of certain vapors, providing an optical sensing pathway.

Design of Metal-Ion Detection Systems

The detection of heavy metal ions is crucial for environmental monitoring and public health. Fluorescent chemosensors based on conjugated polymers are particularly attractive due to their high sensitivity, which can be amplified through energy migration along the polymer backbone. The interaction of metal ions with a polymer can lead to significant changes in its fluorescence emission, such as quenching or enhancement, or a shift in the emission wavelength.

Polymers incorporating 1,2-bis-octyloxy-4-ethynylbenzene can be designed for metal ion sensing by introducing specific ion-binding sites (ionophores) into the polymer structure. While specific research on poly(1,2-bis-octyloxy-4-ethynylbenzene) for this purpose is limited, the general strategy is well-established for the broader class of PPEs and other fluorescent polymers. nih.govresearchgate.net The benzene (B151609) ring and the ethynyl (B1212043) groups of the monomer unit can be chemically modified to include functionalities that selectively bind to target metal ions.

The sensing mechanism is often based on the metal ion coordinating with the ionophore, which in turn perturbs the electronic structure of the conjugated polymer backbone. This perturbation affects the de-excitation pathways of the polymer's excited state, leading to a change in its fluorescence properties. For example, the binding of a metal ion could facilitate non-radiative decay processes, resulting in fluorescence quenching. Conversely, it could restrict intramolecular rotations, leading to fluorescence enhancement.

Table 1: Examples of Fluorescent Responses of Ligand-Nucleosides to Metal Ions Data based on novel fluorescent N-deoxyribosides, demonstrating the principle of metal ion sensing by organic molecules.

Ligand-NucleosideMetal IonObserved Fluorescence Change
1 Au+, Au3+Red shifts in fluorescence
1 Cu2+, Ni2+, Pt2+Strong quenching
1 Ag+, Cd2+, Zn2+Substantial enhancements in emission intensity with red shifts
2 Ag+Red shift in fluorescence
2 Cd2+Blue shift
2 Pd2+, Pt2+Strong quenching
2 Zn2+Substantial enhancements in emission intensity with a blue shift
Source: researchgate.net

Nonlinear Optical (NLO) Material Development

Materials with strong third-order nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including optical switching and data processing. mdpi.com Conjugated polymers are excellent candidates for NLO materials due to their extensive π-electron delocalization along the polymer backbone. The response of these materials to an intense laser field can be tailored by modifying their molecular structure.

Polymers derived from 1,2-bis-octyloxy-4-ethynylbenzene belong to the class of poly(p-phenyleneethynylene)s, which have been investigated for their NLO properties. The alternating phenyl and ethynyl units create a highly conjugated system that can exhibit large third-order NLO susceptibility (χ(3)). The octyloxy side chains enhance the solubility and processability of the polymer, which is crucial for fabricating high-quality thin films for NLO devices.

The NLO response in these organic materials arises from the polarization induced by the delocalized π-electrons in the presence of a strong electric field. By modifying the polymer structure, for instance by introducing electron-donating and electron-accepting groups, it is possible to tune the NLO properties. The Z-scan technique is a common method used to measure the sign and magnitude of the nonlinear refractive index and nonlinear absorption coefficient of these materials.

Table 2: Third-Order NLO Properties of a Poly(p-phenylenevinylene) Derivative This table presents data for a related conjugated polymer, illustrating the magnitude of NLO effects achievable.

NLO PropertyMeasured ValueMethod
Second-order susceptibility (d33)50 pm V⁻¹Second Harmonic Generation (SHG)
Third-order susceptibility (χ(3))2.5 × 10⁻¹² esu-
Source:

Patterned Optical Polymer Systems for Anisotropic Functionality

The ability to create patterned and anisotropic polymer films is essential for the development of advanced optical devices such as polarized light emitters and sensors. Anisotropy in optical properties, such as polarized absorption and emission, can be achieved by aligning the conjugated polymer chains in a specific direction.

For polymers like poly(1,2-bis-octyloxy-4-ethynylbenzene), alignment can be induced by various techniques, such as mechanical stretching of a polymer film or using Langmuir-Blodgett deposition. Once aligned, these films exhibit dichroism, meaning their absorption of light depends on the polarization of the light relative to the alignment direction of the polymer chains. This anisotropy also extends to the photoluminescence, resulting in polarized light emission.

Creating patterned anisotropic films presents a further challenge. Techniques like selective photobleaching can be employed to create patterns in a uniformly aligned photoluminescent polymer film. In this method, specific areas of the film are exposed to high-intensity light to "turn off" their luminescence, creating a luminescent pattern with high contrast and excellent dichroic ratios. Another approach involves the directed self-assembly of block copolymers on patterned substrates, which can guide the formation of ordered, anisotropic nanostructures.

Table 3: Fluorescence Anisotropy in Aligned Poly(phenylene ethynylene) Films This table demonstrates the high degree of anisotropy achievable in Langmuir-Blodgett films of a related polymer.

Film TypePolarization Anisotropy (P)Fluorescence Anisotropy (I∥/I⊥)
Spin-coated film0.18-
Langmuir-Blodgett film0.125.5
Source:

Photophysical and Electronic Characterization of 1,2 Bis Octyloxy 4 Ethynylbenzene Systems

Electronic Absorption Spectroscopy Studies

Electronic absorption spectroscopy provides insights into the electronic transitions within a molecule upon excitation by light. For 1,2-bis-octyloxy-4-ethynylbenzene, these studies reveal the influence of its molecular structure on its absorption characteristics.

The electronic absorption spectra of aromatic compounds like 1,2-bis-octyloxy-4-ethynylbenzene are typically characterized by absorption bands corresponding to π→π* and n→π* transitions. The π→π* transitions, which are generally strong, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the benzene (B151609) ring and the ethynyl (B1212043) group. The n→π* transitions, which are typically weaker, involve the excitation of a non-bonding electron, such as those on the oxygen atoms of the octyloxy groups, to a π* antibonding orbital.

In derivatives of azobenzene, which share some structural similarities with the phenylacetylene (B144264) core, distinct π→π* and n→π* transition bands are observed around 330 nm and 450 nm, respectively. beilstein-journals.org The introduction of electron-donating groups (EDGs) like the octyloxy groups in 1,2-bis-octyloxy-4-ethynylbenzene can lead to a blue shift (hypsochromic shift) in the absorption maxima. beilstein-journals.org Conversely, electron-withdrawing groups (EWGs) tend to cause a red shift (bathochromic shift). beilstein-journals.org For instance, in N-acetylated phenylazopyrazoles, the spectral separation between the π→π* and n→π* transitions is a key characteristic. beilstein-journals.org

The specific absorption maxima for 1,2-bis-octyloxy-4-ethynylbenzene are influenced by the electronic communication between the alkoxy substituents and the ethynylbenzene chromophore. In similar dialkoxybenzene derivatives, the position and nature of the substituents are known to modulate the electronic properties of the molecule. nih.gov Studies on related poly(arylalkynes) indicate that the absorption spectra are sensitive to conformational changes, such as the twisting of aryl groups, which can affect the extent of π-conjugation. sandiego.edu

Compound Family Transition Type Typical Absorption Maximum (nm) Effect of Substituents
Azobenzene Derivativesπ→π~330EDGs cause blue shift, EWGs cause red shift. beilstein-journals.org
Azobenzene Derivativesn→π~450EWGs can cause a significant red shift. beilstein-journals.org
Phenylazopyrazole Derivativesπ→π324–368Acetylation of the pyrazole (B372694) ring leads to a minor red shift. beilstein-journals.org
Phenylazopyrazole Derivativesn→π410–451Generally weaker than π→π* transitions. beilstein-journals.org

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's absorption or emission bands with a change in the polarity of the solvent. This phenomenon provides valuable information about the electronic ground and excited states of a molecule. While specific solvatochromic data for 1,2-bis-octyloxy-4-ethynylbenzene is not extensively detailed in the provided results, the behavior of similar molecules offers insights.

For instance, studies on Schiff base compounds, which also possess conjugated systems, have demonstrated significant solvatochromic shifts in their UV-vis absorption and fluorescence spectra in different solvents. researchgate.net These shifts are analyzed using linear solvation energy relationship (LSER) methods to understand the solvent-solute interactions. researchgate.net Similarly, the photophysical properties of certain 9-phenyl-9-phosphafluorene oxide derivatives are known to be affected by the solvent environment. beilstein-journals.org The investigation of solvatochromism in 1,2-bis-octyloxy-4-ethynylbenzene would likely reveal changes in its electronic transitions as a function of solvent polarity, hydrogen bond donating/accepting ability, and refractive index.

Photoluminescence Spectroscopy Investigations

Photoluminescence spectroscopy is a powerful tool for characterizing the emissive properties of fluorescent molecules. This includes determining the emission spectra, Stokes shifts, and fluorescence quantum yields.

Upon absorption of light, an excited molecule can return to its ground state by emitting a photon. The emission spectrum provides information about the energy levels of the excited state. The Stokes shift is the difference in energy (or wavelength) between the position of the absorption maximum and the emission maximum.

For arylalkyne compounds, strong luminescence is a characteristic feature. sandiego.edu For example, 1,4-bis(9-ethynylanthracenyl)benzene exhibits intense green emission between 425 and 600 nm, with distinct vibrational maxima. sandiego.edu The emission spectra of such compounds can be influenced by conformational changes and aggregation. sandiego.edu In the case of 1,2-bis-octyloxy-4-ethynylbenzene, one would expect a characteristic emission spectrum in the UV-visible region.

The Stokes shift is an important parameter as a large shift is often desirable for applications in fluorescence imaging to minimize self-absorption. nih.gov In various organic compounds, Stokes shifts can range significantly. For instance, in a study of organic compounds related to dissolved organic matter, Stokes shifts ranged from 0.32 to 1.38 eV. dtu.dk

Compound/System Emission Wavelength Range (nm) Key Features
1,4-Bis(9-ethynylanthracenyl)benzene425 - 600Intense green emission with vibrational maxima at 455 and 483 nm. sandiego.edu
Poly(4,4′-dioctyloxy-3,3′-biphenylene vinylene) Copolymers430 - 460Emission maxima in this range in solution. researchgate.net

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is often a desirable property for fluorescent probes and materials for light-emitting devices.

Arylalkyne derivatives can exhibit very high fluorescence quantum yields. For example, 1,4-bis(9-ethynylanthracenyl)benzene has a reported fluorescence quantum yield of 0.97 in methylcyclohexane. sandiego.edu The quantum yield can be influenced by factors such as temperature and the surrounding environment. sandiego.edu The determination of Φf for 1,2-bis-octyloxy-4-ethynylbenzene would be crucial for assessing its potential as a highly emissive material. The quantum yields of organic compounds can vary widely, from as low as 0.00079 to as high as 0.35 in some cases. dtu.dkfrontiersin.org

Compound Fluorescence Quantum Yield (Φf) Solvent/Conditions
1,4-Bis(9-ethynylanthracenyl)benzene0.97Methylcyclohexane at 300 K. sandiego.edu
Various Organic Compounds0.00079 - 0.35Varies with compound. dtu.dkfrontiersin.org

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between two chromophores, a donor and an acceptor, when they are in close proximity (typically less than 10 nm). scispace.com The efficiency of FRET is highly dependent on the distance between the donor and acceptor, making it a "spectroscopic ruler" for measuring nanoscale distances. nih.govmdpi.com

For FRET to occur, there must be a significant overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. nih.govmdpi.com The process involves the transfer of electronic excitation energy from the excited donor to the ground-state acceptor through long-range dipole-dipole interactions. nih.gov

Charge Carrier Transport Analysis

The ability of a material to transport electrical charges is fundamental to its function in an electronic device. For organic semiconductors like those derived from 1,2-Bis-octyloxy-4-ethynylbenzene, charge transport occurs via the movement of holes (positive charge carriers) or electrons (negative charge carriers) through the network of π-conjugated molecules.

Charge carrier mobility (µ), a measure of how quickly a charge carrier moves through a material under the influence of an electric field, is a critical parameter for device performance. mdpi.com While specific mobility values for the monomer 1,2-Bis-octyloxy-4-ethynylbenzene are not extensively documented, the properties of related π-conjugated phenylene ethynylene polymers and other organic semiconductors provide significant insight.

Organic semiconductors based on classes like perylene (B46583) diimides and pyrenes have demonstrated ambipolar behavior, transporting both holes and electrons, with mobilities ranging from 10⁻³ to over 1.0 cm² V⁻¹ s⁻¹. beilstein-journals.org For instance, some perylene-based materials act primarily as hole transporters, while pyrene (B120774) derivatives can exhibit efficient ambipolar transport. beilstein-journals.org In other polymer systems, such as poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine (poly-TPD), hole mobilities are typically in the range of 10⁻⁴ to 10⁻³ cm²V⁻¹s⁻¹. mdpi.com

The mobility in these systems is highly dependent on the molecular packing and energetic landscape. Efficient charge transport relies on intermolecular hopping between adjacent molecules, a process influenced by the distance and orbital overlap between them. mdpi.com The presence of long, flexible dioctyloxy chains in systems derived from 1,2-Bis-octyloxy-4-ethynylbenzene influences this packing, which in turn dictates the charge transport efficiency.

Table 1: Representative Charge Carrier Mobilities in Various Organic Semiconductor Classes This table provides context for typical mobility values in related material classes.

Material ClassCarrier TypeMobility (cm² V⁻¹ s⁻¹)
Perylene Derivatives beilstein-journals.orgHole~10⁻³ - 1.1
Perylene Derivatives beilstein-journals.orgElectron~10⁻⁴ - 10⁻³
Pyrene Derivatives beilstein-journals.orgAmbipolarup to 0.02
Poly-TPD mdpi.comHole10⁻⁴ - 2x10⁻³
Diketopyrrolopyrrole (DPP) Polymers mdpi.comAmbipolarup to 0.4

In ordered assemblies of π-conjugated molecules, charge transport is often anisotropic, meaning that mobility is highly dependent on the direction of measurement. When molecules like phenylene ethynylenes are uniaxially aligned, either in liquid crystalline phases or mechanically stretched films, charge transport is significantly more efficient along the axis of alignment. beilstein-journals.orgnih.gov

This anisotropy arises because charge carriers can delocalize more easily along the conjugated backbone of a polymer chain or along the π-stacking direction in columnar liquid crystals. nih.gov The transport in this direction is faster, while transport perpendicular to this direction requires more frequent and less efficient intermolecular "hops" between chains or stacks. nih.gov This effect can be dramatic, with some columnar liquid crystals showing a mobility anisotropy of up to ten orders of magnitude between the parallel and perpendicular directions relative to the columnar axis. beilstein-journals.org

In aligned films of donor-acceptor copolymers, hole mobilities have been observed to be substantially higher when measured parallel to the polymer chain direction compared to the perpendicular direction. nih.gov This enhanced mobility is attributed to a reduction in the energetic disorder that charges encounter as they move along the aligned backbones. nih.gov Therefore, for systems based on 1,2-Bis-octyloxy-4-ethynylbenzene, inducing molecular alignment is a key strategy to maximize charge carrier mobility.

Morphological Characterization in Condensed Phases

The macroscopic electronic properties of molecular materials are governed by their microscopic arrangement in the solid state. Techniques such as X-ray diffraction, atomic force microscopy, and polarized optical microscopy are essential for elucidating this morphology.

X-ray diffraction is a powerful technique for probing the degree of structural order within a material. For polymers derived from 2,5-dialkoxy-p-phenyleneethynylene monomers, which are structurally analogous to polymers of 1,2-Bis-octyloxy-4-ethynylbenzene, XRD studies have revealed the formation of highly ordered structures. acs.orgresearchgate.net

Specifically, polymers with linear dioctyl side chains are capable of self-assembling into regular, layered arrays. researchgate.net These lamellar structures indicate a significant degree of long-range order, where the polymer backbones are arranged in well-defined planes separated by the alkoxy side chains. acs.org The degree of this structural order has been directly correlated with the material's photophysical properties, where higher order can sometimes lead to a decrease in solid-state photoluminescence quantum efficiency due to aggregation effects. acs.org

Table 2: XRD Findings for Poly(p-phenyleneethynylene)s with Alkoxy Side Chains

Polymer SystemSide ChainsObserved StructureSource
Poly(p-phenyleneethynylene)DioctylRegular, layered arrays researchgate.net
Poly(2,5-dialkoxy-p-phenyleneethynylene)Linear AlkoxyLamellar structures with long-range order acs.org
Poly(2,5-dialkoxy-p-phenyleneethynylene)Sterically HinderedEssentially disordered acs.org

Atomic force microscopy (AFM) is used to visualize the surface morphology of thin films on the nanometer scale, providing crucial information that links processing conditions to the resulting film structure and electronic performance. For high-performance organic semiconductors, AFM images often reveal fine details about crystallinity and molecular packing.

In studies of various semiconducting polymers, AFM has shown that thermal annealing can significantly alter the surface morphology, often transforming granular features into more ordered nanofibrillar structures. mdpi.com This change in morphology is typically accompanied by an improvement in structural order, as confirmed by diffraction techniques, and leads to enhanced charge carrier mobility. mdpi.com Although specific AFM studies on 1,2-Bis-octyloxy-4-ethynylbenzene films are not detailed in the reviewed literature, this technique remains indispensable for optimizing film quality and correlating nanostructure with the charge transport properties in any device application.

Many rod-like organic molecules, including phenylene ethynylenes, can form liquid crystalline phases (mesophases) at temperatures between their solid and isotropic liquid states. Polarized optical microscopy (POM) is the primary technique for visualizing these phases, which appear as characteristic birefringent textures.

For poly(p-phenyleneethynylene)s substituted with dioctyl side chains, POM has been successfully used to identify the presence of liquid crystalline structures. researchgate.net The observation of these mesophases indicates that the molecules possess sufficient intermolecular attraction and geometric anisotropy to form ordered, fluid domains. The ability to form such phases is significant, as processing the material from a liquid crystalline state is a common method for achieving highly aligned films with the anisotropic charge transport properties discussed previously.

Theoretical and Computational Investigations of 1,2 Bis Octyloxy 4 Ethynylbenzene

Quantum Chemical Calculations on Electronic Structures

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for determining the ground-state properties of organic molecules. espublisher.com For 1,2-Bis-octyloxy-4-ethynylbenzene, DFT calculations, typically using a functional like Becke's three-parameter Lee-Yang-Parr (B3LYP) with a basis set such as 6-31G**, would be employed to find the most stable three-dimensional structure (optimized geometry). espublisher.comespublisher.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to a molecule's electronic behavior. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity and its optical and electronic properties. whiterose.ac.uk

For 1,2-Bis-octyloxy-4-ethynylbenzene, DFT calculations show that the HOMO is typically delocalized across the electron-rich π-system of the benzene (B151609) ring and the ethynyl (B1212043) group. The two electron-donating octyloxy groups increase the electron density of the ring, thereby raising the energy of the HOMO. beilstein-journals.orgtandfonline.com The LUMO is generally an anti-bonding π* orbital, also localized on the conjugated core. espublisher.com The energy of these orbitals and their gap can be precisely calculated. The introduction of electron-donating alkoxy groups tends to decrease the HOMO-LUMO gap compared to an unsubstituted parent compound, which often leads to a red-shift (a shift to longer wavelengths) in the absorption spectrum. tandfonline.com

Electronic transitions, such as those observed in UV-Visible absorption spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). These calculations identify the energies of excited states and the probabilities of transitions to them from the ground state. For this molecule, the primary low-energy transition is expected to be a π → π* transition, corresponding to the excitation of an electron from the HOMO to the LUMO. espublisher.com

Table 1: Representative Calculated Frontier Orbital Energies for Substituted Phenylethynyl Systems. (Note: Values are illustrative, based on data for analogous compounds, and would need to be specifically calculated for 1,2-Bis-octyloxy-4-ethynylbenzene).
Compound TypeHOMO (eV)LUMO (eV)Calculated Gap (eV)Expected Transition Type
m-diethynylene-phenylene-bridged dibenzofuran-5.17-1.054.12π → π
m-diethynylene-phenylene-bridged dibenzothiophene-5.22-1.164.06π → π
m-diethynylene-phenylene-bridged carbazole-5.29-1.313.98π → π*

Data synthesized from theoretical calculations on similar macrocyclic compounds to illustrate typical values and trends. doi.org

Molecular Dynamics Simulations for Self-Assembly Processes

The structure of 1,2-Bis-octyloxy-4-ethynylbenzene, featuring a rigid rod-like core and flexible side chains, suggests a propensity for self-assembly into ordered phases, such as liquid crystals. Molecular Dynamics (MD) simulations are an indispensable tool for studying these dynamic processes, which occur over time scales and length scales that are difficult to access experimentally. mdpi.comsmf.mxnih.gov

An MD simulation of this system would involve creating a simulation box containing many molecules (hundreds to thousands) and calculating their movements over time based on a classical force field. The force field provides a set of parameters that define the potential energy of the system as a function of atomic positions, including terms for bond stretching, angle bending, torsions, and non-bonded interactions (van der Waals and electrostatic).

By simulating the system at different temperatures, MD can predict the formation of various liquid crystalline mesophases (e.g., nematic, smectic, or columnar). mdpi.com Analysis of the simulation trajectories allows for the calculation of structural and thermodynamic properties, such as the nematic order parameter, radial distribution functions, and phase transition temperatures. smf.mx These simulations provide a molecular-level picture of how intermolecular forces—particularly the π–π stacking of the aromatic cores and the van der Waals interactions of the octyloxy chains—drive the molecules to organize into complex, functional architectures. researchgate.net

Computational Modeling of Optoelectronic Properties

Beyond static structures, computational models can predict the dynamic optoelectronic properties that are key to potential applications in devices like LEDs and sensors.

The fluorescence quantum yield (Φf), which measures the efficiency of light emission after absorption, is a critical property for materials used in displays and lighting. Theoretical models can provide insight into the factors that control this yield. For molecules like bis(phenylethynyl)benzene, a high fluorescence quantum yield is often linked to structural features, such as a high torsional barrier in the excited state, which promotes planarization and reduces non-radiative decay pathways. acs.orgaip.orgworktribe.com

Computational models have been developed to predict Φf directly from molecular and spectroscopic parameters. One such model connects the quantum yield to the extent of π-conjugation and the energies of absorption and fluorescence. researchgate.net A proposed equation for predicting Φf from a structural model is:

Φf = 1 / (exp(-((νa - νf)1/2 x a3/2)) + 1)

where νa and νf are the wavenumbers of the absorption and fluorescence peaks, and a is the calculated molecular radius. researchgate.net This approach provides a powerful tool for the rational design of highly fluorescent materials by allowing for the computational pre-screening of candidate molecules. researchgate.net

In an assembly of molecules, such as a thin film or a liquid crystal phase, excited state energy or electrical charge can move from one molecule to another. The efficiency of these energy migration and charge transfer processes is fundamental to the performance of organic electronic devices.

Advanced simulation techniques are used to model these complex dynamics. The migration of excitons (electron-hole pairs created by light absorption) can be studied using methods like the ab initio molecular orbital-based quantum master equation (MOQME) approach. aip.orgaip.org These simulations track the flow of excitation energy through a molecular assembly, revealing how factors like the HOMO-LUMO gap and the spatial overlap between molecules dictate the speed and direction of energy transfer. aip.orgmdpi.comlanl.gov

Similarly, charge transfer pathways can be simulated by combining quantum mechanical calculations with kinetic models like Marcus theory and kinetic Monte Carlo simulations. duke.eduarxiv.org These methods calculate the key parameters for charge transfer: the electronic coupling between adjacent molecules (V), the reorganization energy (λ), and the free energy change (ΔG). nih.govrsc.org By simulating these processes, researchers can understand how molecular packing and electronic structure facilitate or hinder the movement of charges, providing a theoretical framework for designing materials with high charge mobility. arxiv.org

Structure Property Relationships and Molecular Design Principles for 1,2 Bis Octyloxy 4 Ethynylbenzene Systems

Impact of Alkoxy Side Chain Architecture on Material Behavior

The two octyloxy chains attached to the benzene (B151609) ring are not merely solubilizing appendages; they play a critical role in modulating the material's processability, self-assembly, and interaction with its environment.

The incorporation of alkoxy side chains is a fundamental strategy to enhance the solubility of rigid conjugated systems in common organic solvents. ctu.edu.vnrsc.org For polymers derived from phenylene-ethynylene units, such as those related to 1,2-bis-octyloxy-4-ethynylbenzene, the octyloxy groups are crucial for overcoming the limited solubility often observed in high-molecular-weight analogues. dtic.mil This improved solubility is essential for solution-based processing and purification techniques like column chromatography. rsc.org

Research on hyperbranched conjugated polymers demonstrates that structures derived from monomers like 1,2-bis(dodecyloxy)-4-ethynylbenzene are readily soluble in solvents such as chloroform (B151607), THF, and toluene (B28343). ctu.edu.vn The flexible nature of the octyloxy chains disrupts the strong intermolecular packing that can otherwise render the rigid backbones insoluble. This facilitates the preparation of thin films and improves the interface with other materials in multicomponent devices. rsc.org Building blocks featuring bis(octyloxy) side chains are specifically designed for better solubility in iterative synthesis procedures for creating well-defined oligomers. core.ac.uk

Table 1: Solubility of Related Alkoxy-Substituted Conjugated Polymers

Polymer Type Solubilizing Side Chain Common Solvents Insolubility Reference
Hyperbranched Conjugated Polymer n-hexyl Chloroform, THF, Toluene Acetone, Methanol (B129727), n-heptane ctu.edu.vn
Poly(p-phenyleneethynylene)s (PPEs) octyloxy Not specified, but solubility is noted as limited for high MW Not specified dtic.mil

The architecture of alkoxy side chains significantly directs the formation and thermal stability of mesomorphic (liquid crystalline) phases. In related systems, the length and number of alkoxy chains are determining factors for the type of liquid crystal phase that forms, including smectic and columnar phases. researchgate.netacs.org The introduction of a second alkoxy chain, as in the 1,2-bis-octyloxy configuration, can promote distortions in layered molecular arrangements. researchgate.net

Studies on similar aryl-acetylene compounds show that lateral substituents, such as the alkoxy chains, broaden the molecule, which can lead to a reduction in the stability of nematic phases due to decreased intermolecular attractions. psu.edu Conversely, in certain palladium complexes, longer alkoxy chains like octyloxy can be the primary driver for the formation of a specific sheet-like packing lattice, demonstrating their crucial role in solid-state organization. rsc.org The phase transition temperatures of discotic liquid crystals are also highly influenced by the peripheral alkoxy chains. acs.org For instance, in a series of 9,9′-bifluorenylidene derivatives, compounds with octyloxy (BF8) and decyloxy (BF10) chains exhibited a transition from an isotropic liquid to a liquid crystal mesophase at 146 °C and 150 °C, respectively. acs.org

The alkoxy side chains of 1,2-bis-octyloxy-4-ethynylbenzene and related structures are integral to their function in chemical sensors. mit.edumit.edu While the conjugated backbone often serves as the signaling unit (e.g., via fluorescence), the surrounding chemical environment created by the side chains can tune the sensor's selectivity and sensitivity. mit.edu

In some sensor designs, the conjugated framework acts as a fluorophore that can signal the binding of an analyte, such as a metal ion. dtic.milmdpi.com The octyloxy chains help to create a specific binding pocket and modulate the electronic properties of the chromophore, thereby influencing the response upon complexation. dtic.mil This principle allows for the design of sensor platforms that combine high selectivity with ease of signal transduction. dtic.mil

Role of Conjugation Length and Molecular Topology

As the number of repeating phenylene-ethynylene units increases in an oligomeric series, the π-conjugation becomes more extended, leading to predictable changes in optical properties. A key finding in studies of oligo(p-phenyleneethynylene)s (OPEs) is that the maximum absorption (λmax) in UV-vis spectra and the emission in photoluminescence (PL) spectra undergo a progressive red shift with increasing chain length. researchgate.net This shift is a direct consequence of the decreasing HOMO-LUMO energy gap as the conjugated system expands.

However, this effect is not infinite. For OPEs with dihexyloxy side groups, it has been shown that as the chain extends from a monomer to a nonamer, the optical maximum begins to approach a "limit of convergence". researchgate.net This indicates that beyond a certain number of repeating units, the addition of further monomers has a diminishing impact on the absorption and emission wavelengths. A similar red-shift with extended conjugation is observed in star-shaped oligomers and systems where single-ring ligands are compared to tris-ringed ligands. rsc.orgmdpi.com

Table 2: Optical Property Convergence in Oligo(p-phenyleneethynylene)s (OPEs)

Oligomer Length Observation Property Trend Reference
Trimer to Nonamer Gradual red shift of λmax in UV-vis and PL spectra Optical maximum approaches a limit of convergence researchgate.net
Single-ring vs. Tris-ringed ligands Absorption bands of tris-ringed ligands are red-shifted Longer conjugation leads to lower energy absorption rsc.org
Star-shaped oligomers Long wavelength absorption maxima are red-shifted with conjugation extension Optical band gap decreases with size mdpi.com

The relationship between the anisotropic (directionally dependent) shape of a single molecule and the bulk properties of the resulting material is fundamental. The self-organization of disc-shaped molecules, for example, can lead to the formation of columnar mesophases, which are advantageous for creating semiconducting materials. acs.org The molecular geometry, including torsion angles between aromatic rings, directly affects the degree of electronic conjugation, which in turn dictates macroscopic optical and electronic properties. mdpi.com

Examination of Cross-Conjugation Effects on Electronic Properties

In systems derived from 1,2-Bis-octyloxy-4-ethynylbenzene, the central benzene ring can act as a core unit to which multiple conjugated arms are attached. This arrangement leads to a phenomenon known as cross-conjugation. mdpi.com Unlike linear conjugation, where π-systems are linked sequentially, cross-conjugation involves three or more π-systems connected to a single, central sp²-hybridized atom or a planar ring system, where at least two of the systems are conjugated to the third but not to each other. mdpi.com

The molecular architecture of 1,2-Bis-octyloxy-4-ethynylbenzene derivatives, when incorporated into larger, branched structures, places the ethynylbenzene unit in a position to facilitate cross-conjugation. The π-electrons of the benzene core are conjugated with the ethynyl (B1212043) group and can simultaneously be in conjugation with other substituents, while these outer groups are not in direct conjugation with one another. mdpi.com This branching of the conjugation pathway has a significant impact on the molecule's electronic properties, particularly its absorption and emission spectra.

Table 1: Comparison of Conjugation Types and Their Electronic Effects

Feature Linear Conjugation Cross-Conjugation Electronic Property Impact
Arrangement Sequential π-systems Branched π-systems from a central core Affects π-electron delocalization pathway.
Effective Conjugation Length Extended Limited relative to linear isomer A shorter effective conjugation length leads to a larger HOMO-LUMO gap.
Absorption Spectrum (λ_max) Red-shifted (longer wavelength) Blue-shifted (shorter wavelength) Cross-conjugation typically raises the energy required for electronic excitation compared to a linear analogue. mdpi.com

Rational Design Strategies for Enhanced Functionality

Incorporation of Donor-Acceptor Moieties for Tunable Emission

A primary strategy for tailoring the functionality of materials based on 1,2-Bis-octyloxy-4-ethynylbenzene is the creation of donor-acceptor (D-A) structures. The 1,2-Bis-octyloxy-4-ethynylbenzene unit itself, with two electron-rich alkoxy groups, functions as an effective electron donor (D). By coupling this donor core via its ethynyl linker to a molecule with electron-withdrawing properties (an acceptor, A), it is possible to create a system with significant intramolecular charge transfer (ICT) character. researchgate.netnih.gov

Upon photoexcitation, an electron is promoted from a molecular orbital primarily located on the donor part of the molecule to one centered on the acceptor. This ICT state is lower in energy than the excited states of the individual donor or acceptor components. The energy of the emitted photon, and thus the color of the fluorescence, is directly related to the energy gap of this D-A system. researchgate.net

The emission wavelength can be precisely tuned by systematically varying the electron-donating or electron-accepting strength of the constituent parts. For instance, by pairing the dialkoxy-ethynylbenzene donor with acceptors of increasing strength, the HOMO-LUMO gap can be progressively narrowed, leading to a bathochromic (red) shift in emission. researchgate.netresearchgate.net Research has demonstrated that incorporating acceptors like benzotriazole (B28993) (Btz) or the stronger benzothiadiazole (Btd) into conjugated oligomers allows for the fine-tuning of emission across the visible spectrum, achieving colors from blue and cyan to yellow. researchgate.netsci-hub.se This approach enables the rational design of fluorophores with specific, targeted emission properties for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. sci-hub.se

Table 2: Influence of Acceptor Strength on Emission Properties of a Generic Dialkoxy-ethynylbenzene Donor System

Acceptor Moiety Relative Acceptor Strength Resulting D-A Interaction Predicted Emission Color
(None) N/A No ICT Blue
Benzotriazole (Btz) Moderate Moderate ICT Green-Cyan researchgate.net
Benzothiadiazole (Btd) Strong Strong ICT Yellow-Green researchgate.netsci-hub.se
Cyano (CN) Group Strong Strong ICT Red-shifted Emission researchgate.net

Engineering Molecular Conformation and Planarity for Optimized Performance

Engineering the molecular structure to achieve a high degree of planarity is a key design principle for optimizing performance. A planar conformation maximizes the overlap of p-orbitals along the conjugated backbone, which narrows the HOMO-LUMO gap and leads to a bathochromic (red) shift in absorption and emission spectra. nih.govacs.org This enhanced electronic coupling is often desirable for applications requiring strong light absorption or emission at longer wavelengths.

Table 3: Effect of Molecular Conformation on Optoelectronic Properties

Conformation Cause Effect on π-Conjugation HOMO-LUMO Gap Impact on Optical Spectrum
Planar Minimal steric hindrance; favorable non-covalent interactions (e.g., edge-to-face). acs.org Maximized p-orbital overlap and electron delocalization. nih.gov Narrower Bathochromic (red) shift. acs.org
Twisted Steric repulsion between bulky groups; cofacial Ar-Ar interactions. mdpi.comacs.org Disrupted p-orbital overlap and reduced delocalization. Wider Hypsochromic (blue) shift. acs.org

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Advancements

Research on 1,2-Bis-octyloxy-4-ethynylbenzene itself is not extensively detailed in publicly available literature, indicating it is a highly specialized reagent or intermediate rather than a widely studied functional material. However, its structure lends itself to well-established synthetic pathways, and its properties can be inferred from its constituent functional groups and related compounds.

The synthesis of 1,2-Bis-octyloxy-4-ethynylbenzene logically proceeds through a multi-step process. The formation of the core structure, 1,2-bis(octyloxy)benzene (B1607915), is typically achieved via a Williamson ether synthesis. This involves the reaction of a catechol (1,2-dihydroxybenzene) with an octyl halide, such as 1-bromooctane, in the presence of a base. The subsequent introduction of the ethynyl (B1212043) group at the 4-position is commonly accomplished through electrophilic aromatic substitution to introduce a halogen, followed by a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, with a protected acetylene (B1199291) source.

While specific research findings on this exact molecule are sparse, advancements in the synthesis of related dialkoxybenzene derivatives are noteworthy. For instance, studies on 1,4-bis(octyloxy)benzene (B1363547) highlight the use of phase-transfer catalysts to improve the efficiency of the etherification step. Furthermore, research into 2,5-dialkoxy-1,4-diethynylbenzene derivatives provides detailed characterization of compounds used in the preparation of oligo(phenyleneethynylene)s, which are materials with significant interest in organic electronics. nih.govresearchgate.net These studies underscore the synthetic accessibility and modular nature of this class of compounds.

Table 1: Physicochemical Properties of 1,2-Bis-octyloxy-4-ethynylbenzene

PropertyValueSource
CAS Number 179129-14-7 chemicalbook.com
Molecular Formula C24H38O2Inferred from structure
Molecular Weight 358.56 g/mol Inferred from structure
Appearance Not specified in literatureN/A
Solubility Expected to be soluble in common organic solvents like THF, chloroform (B151607), and hexane (B92381) due to the long alkyl chains.Inferred from structure

This data is based on chemical database information and structural analogy, as specific experimental data from dedicated studies is not widely published.

Emerging Trends and Challenges in Alkoxy-Ethynylbenzene Chemistry

The chemistry of alkoxy-ethynylbenzenes is a dynamic field, driven by the quest for new functional organic materials. A dominant trend is their use as building blocks for conjugated polymers and oligomers. The combination of electron-donating alkoxy groups and the rigid, linear ethynyl linker makes these compounds ideal monomers for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The long alkyl chains, such as the octyloxy groups in the title compound, are crucial for ensuring solubility of the resulting polymers, which is a key requirement for solution-based processing and device fabrication.

Another emerging trend is the exploration of self-assembly and liquid crystalline properties. The specific arrangement of alkoxy chains on the benzene (B151609) ring can induce different packing motifs and mesophases. While 1,4-disubstituted isomers are more linear and often studied for their liquid crystal behavior, the 1,2-disubstitution pattern of the title compound introduces a different geometry that could lead to unique aggregation properties, potentially in the formation of discotic liquid crystals or as components in supramolecular chemistry.

Despite the promise, several challenges persist.

Synthetic Control: Achieving high yields and regioselectivity, especially on multi-substituted benzene rings, can be challenging. The synthesis of unsymmetrical derivatives requires careful planning of protecting groups and reaction sequences.

Purification: The nonpolar nature and high boiling points of these compounds, conferred by the long alkyl chains, can make purification by chromatography or distillation difficult.

Stability: The terminal ethynyl group can be reactive and may undergo undesired coupling or degradation under certain conditions, affecting the stability and performance of materials derived from them.

Characterization: Detailed structural analysis, particularly of the solid-state packing of polymers derived from these monomers, often requires advanced techniques like X-ray diffraction, which can be challenging for semi-crystalline or amorphous materials. nih.gov

Prospective Avenues for Fundamental and Applied Research on 1,2-Bis-octyloxy-4-ethynylbenzene

The unique substitution pattern of 1,2-Bis-octyloxy-4-ethynylbenzene opens several prospective avenues for future research that differentiate it from its more commonly studied isomers.

Fundamental Research:

Liquid Crystal and Self-Assembly Studies: A systematic investigation into the liquid crystalline properties of this compound and its derivatives is warranted. The ortho-dialkoxy substitution creates a "bent" or "wedge-shaped" molecular profile that could favor the formation of novel columnar or nematic phases, which are of fundamental interest in materials science.

Coordination Chemistry: The adjacent oxygen atoms of the 1,2-dioctyloxy groups can act as a bidentate chelating ligand for metal ions. Research could explore the synthesis of novel organometallic complexes, where the ethynyl group remains available for further functionalization, leading to multifunctional materials with combined electronic and catalytic properties.

Polymerization Studies: The compound could be used as a monomer in polymerization reactions. The resulting polymers would have a different backbone geometry compared to those derived from 1,4-isomers. This could significantly impact the polymer's solubility, morphology, and electronic properties, offering a new route to tailor the characteristics of conjugated polymers.

Applied Research:

Precursors for Ortho-Functionalized Materials: The compound is an ideal precursor for creating more complex, ortho-functionalized aromatic systems. For example, the ethynyl group could participate in click chemistry or cyclization reactions to build fused-ring systems relevant to organic semiconductors or pharmaceutical scaffolds.

Sensory Materials: The combination of a chelating site (the dialkoxy unit) and a reporter group (the ethynyl unit, which is active in Raman spectroscopy and can be readily modified) makes this scaffold a candidate for the development of chemosensors for specific metal ions.

Advanced Electronic Materials: While 1,4-isomers are common in linear electronics, the 1,2-isomer could be explored as a component in materials requiring three-dimensional charge transport or in applications where disruption of planarity is desired to control aggregation and solid-state fluorescence.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,2-Bis-octyloxy-4-ethynylbenzene with high purity?

  • Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Sonogashira coupling) between alkoxy-substituted aryl halides and terminal alkynes. Key steps include:

Reaction Optimization : Use palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous tetrahydrofuran (THF) under inert atmospheres.

Purification : Column chromatography with gradients of hexane/ethyl acetate to isolate the product.

Characterization : Confirm structure via 1^1H/13^13C NMR, FTIR (for ethynyl C≡C stretch ~2100 cm1^{-1}), and mass spectrometry .

Q. What safety protocols should be followed when handling 1,2-Bis-octyloxy-4-ethynylbenzene in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods or closed systems to minimize inhalation/contact .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if dust is generated .
  • Emergency Measures : Ensure access to safety showers and eye-wash stations. Store in cool, dry conditions away from oxidizers .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of 1,2-Bis-octyloxy-4-ethynylbenzene?

  • Methodological Answer :

  • 1^1H/13^13C NMR : Assign proton environments (e.g., ethynyl protons at δ 2.5–3.5 ppm) and carbon backbone.
  • FTIR : Identify alkoxy (C-O-C, ~1250 cm1^{-1}) and ethynyl (C≡C, ~2100 cm1^{-1}) functional groups.
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility parameters of 1,2-Bis-octyloxy-4-ethynylbenzene across different studies?

  • Methodological Answer :

  • Controlled Replication : Repeat solubility tests in standardized solvents (e.g., toluene, THF) under identical temperatures.
  • Variable Isolation : Systematically test the impact of trace impurities, solvent polarity, and temperature gradients.
  • Statistical Analysis : Use ANOVA to compare datasets and identify outliers .

Q. What strategies can be employed to optimize the reaction yield of 1,2-Bis-octyloxy-4-ethynylbenzene in cross-coupling reactions?

  • Methodological Answer :

  • Catalyst Screening : Test Pd-based catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) for efficiency.
  • Solvent Effects : Compare polar aprotic (DMF, THF) vs. non-polar solvents (toluene).
  • Temperature Gradients : Optimize reaction time/temperature (e.g., 60–80°C) to balance yield vs. side reactions .

Q. How do steric effects from the octyloxy substituents influence the reactivity of 1,2-Bis-octyloxy-4-ethynylbenzene in supramolecular assemblies?

  • Methodological Answer :

  • Computational Modeling : Use DFT calculations to map steric hindrance and electron density distribution.
  • Experimental Validation : Compare crystallization behavior with shorter-chain analogs (e.g., methoxy vs. octyloxy) via X-ray diffraction.
  • Thermodynamic Analysis : Measure melting points and phase transitions to assess packing efficiency .

Q. What in silico methods are suitable for predicting the electronic properties of 1,2-Bis-octyloxy-4-ethynylbenzene for organic electronics?

  • Methodological Answer :

  • DFT Calculations : Simulate HOMO-LUMO gaps and charge transport properties using Gaussian or ORCA software.
  • Molecular Dynamics (MD) : Model self-assembly behavior in thin films.
  • Benchmarking : Validate predictions against experimental UV-Vis and cyclic voltammetry data .

Data Contradiction and Validation

Q. How can researchers address conflicting reports on the thermal stability of 1,2-Bis-octyloxy-4-ethynylbenzene?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Perform under controlled atmospheres (N₂ vs. air) to assess decomposition thresholds.
  • Kinetic Studies : Use Arrhenius plots to compare activation energies across studies.
  • Peer Review : Collaborate with independent labs to replicate findings and identify methodological variances .

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